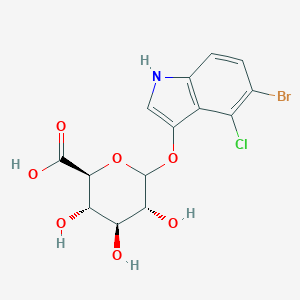

5-Bromo-4-chloro-3-indolyl beta-d-glucuronide

Overview

Description

5-Bromo-4-chloro-3-indolyl beta-d-glucuronide is a synthetic substrate that has been utilized in histochemical studies to demonstrate the activity of the enzyme beta-d-glucuronidase in mammalian tissues. This substrate offers a specific reaction that can be easily distinguished from other glycosidases, which is advantageous for studying the enzyme's distribution in both normal and pathological conditions .

Synthesis Analysis

The synthesis of related substrates for beta-d-glucuronidase has been described in the literature. For instance, the synthesis of 6-bromo-2-naphthyl beta-d-glucopyruronoside is detailed, providing a method for histochemical demonstrations of beta-d-glucuronidase activity . Additionally, enzyme-assisted synthesis has been employed to create glucuronides of various aglycons, using rat liver microsomes as catalysts. This process has been shown to be regio- and stereoselective, yielding high-purity products in substantial yields .

Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-3-indolyl beta-d-glucuronide is not explicitly detailed in the provided papers. However, the structural characterization of similar glucuronides has been achieved using techniques such as UV and IR spectra, FAB-MS, and NMR spectroscopy. These methods confirm the identity and purity of the synthesized compounds .

Chemical Reactions Analysis

The chemical reaction involving 5-Bromo-4-chloro-3-indolyl beta-d-glucuronide for detecting beta-d-glucuronidase does not require additional steps such as the use of ferri-ferrocyanide or a final coupling step, which simplifies the histochemical procedure. The reaction specificity is enhanced by the use of inhibitors like lactone to distinguish it from other glycosidases .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Bromo-4-chloro-3-indolyl beta-d-glucuronide are not directly reported, the properties of substrates for beta-d-glucuronidase can be inferred. These substrates generally demonstrate optimal activity within a pH range of 4.0 to 5.4, indicating their stability and reactivity under acidic conditions. The histochemical application of these substrates also suggests their solubility and reactivity in biological tissues .

Scientific Research Applications

Identification in Microbiology

5-Bromo-4-chloro-3-indolyl beta-D-glucuronide is used for the rapid and specific identification of bacteria such as Escherichia coli in various samples. It serves as a chromogenic substrate in mediums for distinguishing bacterial colonies based on their color changes. For instance, its effectiveness has been demonstrated in identifying E. coli in the sanitary analysis of shellfish and wastewater, showing only a small percentage of false-negative and false-positive results (Watkins et al., 1988).

Enzyme Activity Visualization

This compound is essential in visualizing enzyme activities, such as beta-glucuronidase, in various tissues. It's used in histochemical methods to locate beta-glucuronidase activity in mammalian tissues, providing specific reactions without the need for additional steps like ferri-ferrocyanide or coupling. This application is significant in understanding enzyme distributions and activities in normal and pathological conditions (Pearson et al., 1967).

Biotechnological Research

In biotechnology, 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide is used in assays to study enzymes like glucuronoyl esterases, which have potential applications in biomass conversion. The compound allows for qualitative and quantitative analysis of enzyme activity, which is crucial for advancing research in enzyme function and potential industrial applications (Fraňová et al., 2016).

Detection in Food and Environmental Samples

This chromogenic substrate is widely used in the food industry and environmental monitoring for detecting E. coli and other bacteria in samples like ground beef and nonpotable water. Its capacity to differentiate between beta-glucuronidase positive and negative colonies aids in rapid and accurate bacterial identification, essential for ensuring food safety and environmental health (Restaino et al., 1990).

Future Directions

The future directions of research involving 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide could involve further exploration of its use as a chromogenic substrate for β-glucuronidase. This could include studies on its effectiveness compared to other substrates, as well as its potential applications in various fields .

properties

IUPAC Name |

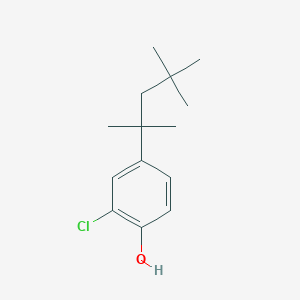

(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO7/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22/h1-3,9-12,14,17-20H,(H,21,22)/t9-,10-,11+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJFFLKPAYHPHU-BYNIDDHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940105 | |

| Record name | 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-3-indolyl beta-d-glucuronide | |

CAS RN |

18656-89-8 | |

| Record name | 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18656-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)

![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)

![2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine](/img/structure/B100965.png)